molecular formula C15H25N3O4 B5643616 (3aS*,6aS*)-2-[(dimethylamino)carbonyl]-5-(tetrahydro-2H-pyran-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid

(3aS*,6aS*)-2-[(dimethylamino)carbonyl]-5-(tetrahydro-2H-pyran-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid

Cat. No. B5643616
M. Wt: 311.38 g/mol
InChI Key: RJQURZFNGAZMSB-NHYWBVRUSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves intricate organic reactions, potentially including palladium-catalyzed carbonylative cyclization and intramolecular cyclization processes. For example, β-bromo-α,β-unsaturated carboxylic acids can undergo carbonylative cyclization with dimethylhydrazine under specific conditions, leading to related compounds like 1-(dimethylamino)-1H-pyrrole-2,5-diones, which share some structural similarities with the target compound (Bae & Cho, 2014).

Molecular Structure Analysis

The molecular structure of this compound is likely complex, featuring multiple rings and functional groups. The presence of a tetrahydropyrrole and a tetrahydro-2H-pyran ring indicates a conformationally rich structure that can undergo various chemical transformations. The detailed molecular architecture can be elucidated through techniques such as NMR spectroscopy and X-ray diffraction analysis, providing insights into its three-dimensional conformation and reactivity profile.

Chemical Reactions and Properties

This compound's chemical reactivity is influenced by its functional groups, including the dimethylamino carbonyl group and the tetrahydropyran ring. These groups may participate in nucleophilic and electrophilic reactions, cyclization, and rearrangement processes. For example, compounds with similar structures can react with organic amines to form stable salts and undergo hydrolysis under acidic conditions, leading to various derivatives (Ievlev et al., 2017).

properties

IUPAC Name

(3aS,6aS)-5-(dimethylcarbamoyl)-2-(oxan-4-yl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O4/c1-16(2)14(21)18-8-11-7-17(12-3-5-22-6-4-12)9-15(11,10-18)13(19)20/h11-12H,3-10H2,1-2H3,(H,19,20)/t11-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQURZFNGAZMSB-NHYWBVRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CC2CN(CC2(C1)C(=O)O)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)N1C[C@@H]2CN(C[C@@]2(C1)C(=O)O)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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